molecular formula C22H15IN2O2 B4816154 4-(2-quinoxalinyl)benzyl 2-iodobenzoate

4-(2-quinoxalinyl)benzyl 2-iodobenzoate

Cat. No.: B4816154
M. Wt: 466.3 g/mol
InChI Key: WNSZHVGXUHKPJP-UHFFFAOYSA-N
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Description

4-(2-quinoxalinyl)benzyl 2-iodobenzoate is a complex organic compound that features a quinoxaline moiety attached to a benzyl group, which is further linked to an iodobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-quinoxalinyl)benzyl 2-iodobenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(2-quinoxalinyl)benzyl 2-iodobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

4-(2-quinoxalinyl)benzyl 2-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-quinoxalinyl)benzyl 2-iodobenzoate is largely dependent on its interaction with biological targets. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The iodobenzoate ester may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler structure with similar biological activities.

    Benzyl 2-iodobenzoate: Lacks the quinoxaline moiety but shares the ester functionality.

    2-iodobenzoic acid: A precursor in the synthesis of the target compound.

Uniqueness

4-(2-quinoxalinyl)benzyl 2-iodobenzoate is unique due to the combination of the quinoxaline and iodobenzoate functionalities, which may confer enhanced biological activity and versatility in chemical reactions compared to its individual components .

Properties

IUPAC Name

(4-quinoxalin-2-ylphenyl)methyl 2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15IN2O2/c23-18-6-2-1-5-17(18)22(26)27-14-15-9-11-16(12-10-15)21-13-24-19-7-3-4-8-20(19)25-21/h1-13H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSZHVGXUHKPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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